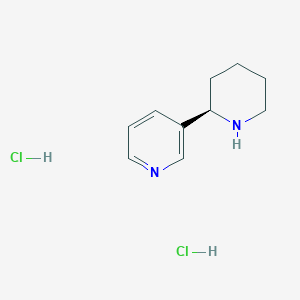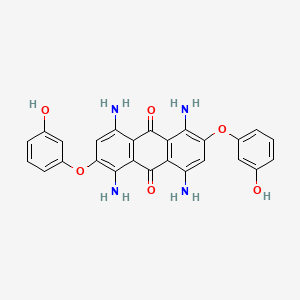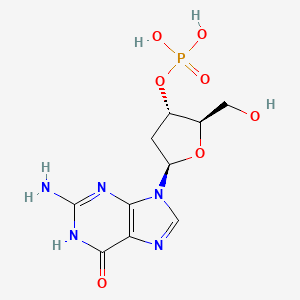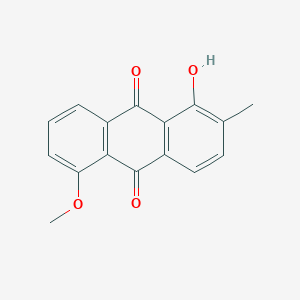
trans-4-Aminotetrahydrothiophen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Aminotetrahydrothiophen-3-ol: is a chemical compound with the molecular formula C4H9NOS It is a derivative of tetrahydrothiophene, featuring an amino group at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminotetrahydrothiophen-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropanol with thiourea, followed by reduction and cyclization to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of catalysts and solvents, is crucial to maximize yield and purity. The process may also include steps for purification and crystallization to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Aminotetrahydrothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-4-Aminotetrahydrothiophen-3-ol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it suitable for investigating the activity of enzymes that interact with sulfur-containing compounds .
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development .
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of trans-4-Aminotetrahydrothiophen-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
trans-4-Aminotetrahydropyran-3-ol: Similar in structure but with an oxygen atom in place of the sulfur atom.
trans-4-Hydroxyproline: An amino acid derivative with similar functional groups but a different ring structure.
Uniqueness: trans-4-Aminotetrahydrothiophen-3-ol is unique due to the presence of both an amino group and a hydroxyl group on a thiophene ring. This combination of functional groups and the sulfur-containing ring structure gives it distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C4H9NOS |
|---|---|
Poids moléculaire |
119.19 g/mol |
Nom IUPAC |
(3R,4R)-4-aminothiolan-3-ol |
InChI |
InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |
Clé InChI |
LNYNSKJTNYTLNL-IMJSIDKUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CS1)O)N |
SMILES canonique |
C1C(C(CS1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


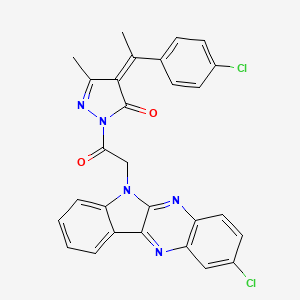


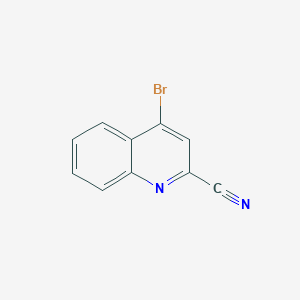
![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
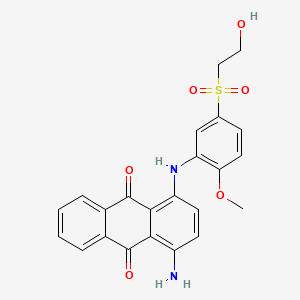
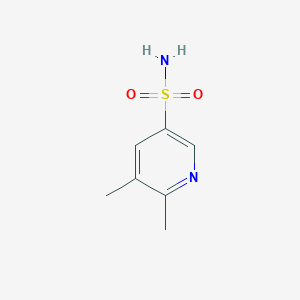
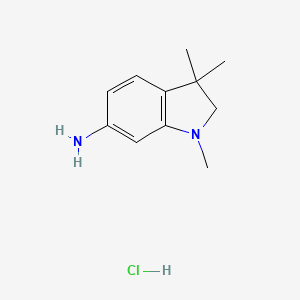
![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)
